Lipophilicity (LogP) Compared with Non‑Brominated 5‑(2,2,2‑Trifluoroethoxy)‑1,3‑benzoxazole
The introduction of bromine at the 7‑position raises the calculated LogP from 2.77 (non‑brominated analog) to 3.53 (target compound), an increase of +0.76 log units . This lipophilicity gain is meaningful for central nervous system (CNS) or cellular permeability programs where higher logD7.4 is required.
| Evidence Dimension | Calculated LogP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.5314 |
| Comparator Or Baseline | 5‑(2,2,2‑Trifluoroethoxy)‑1,3‑benzoxazole (no bromine), LogP = 2.7689 |
| Quantified Difference | ΔLogP = +0.76 |
| Conditions | Predicted LogP values from supplier technical datasheets (consistent calculation method). |
Why This Matters
A LogP increase of 0.76 units is often associated with significantly improved membrane permeability, making the brominated compound a preferred choice when passive diffusion is a key design parameter.
